(S)-1-(2,3-dimethylphenyl)ethan-1-amine (S)-1-(2,3-dimethylphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16179203
InChI: InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

(S)-1-(2,3-dimethylphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC16179203

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,3-dimethylphenyl)ethan-1-amine -

Specification

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name (1S)-1-(2,3-dimethylphenyl)ethanamine
Standard InChI InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Standard InChI Key BCMVLFXVTXOVBQ-VIFPVBQESA-N
Isomeric SMILES CC1=C(C(=CC=C1)[C@H](C)N)C
Canonical SMILES CC1=C(C(=CC=C1)C(C)N)C

Introduction

Structural Characterization

The molecular formula of (S)-1-(2,3-dimethylphenyl)ethan-1-amine is C₁₀H₁₅N, with a molar mass of 149.23 g/mol. Its stereochemistry is defined by the (S)-configuration at the chiral center of the ethylamine moiety. The SMILES notation (CC1=C(C(=CC=C1)C(C)N)C) and InChIKey (BCMVLFXVTXOVBQ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Predicted Collision Cross Section (CCS)

The compound’s CCS values, determined via ion mobility spectrometry, vary depending on the adduct formed:

Adductm/zCCS (Ų)
[M+H]+150.12773132.7
[M+Na]+172.10967145.4
[M+NH4]+167.15427142.1
[M-H]-148.11317136.2

These values are critical for mass spectrometry-based identification and quantification .

Synthetic Approaches

Reductive Amination

A common route to arylalkylamines involves reductive amination of substituted acetophenones. For example, 1-(2,3-dimethylphenyl)ethan-1-one can be reacted with ammonium acetate in the presence of sodium borohydride (NaBH₄) or cyanoborohydride to yield the amine . This method is noted for its scalability and moderate yields (60–80%).

Mizoroki-Heck Arylation

Recent advances in amine-directed coupling reactions offer alternative pathways. Vinod Landge and Michael C. Young demonstrated that allylamines undergo γ-arylation via palladium-catalyzed Mizoroki-Heck reactions with iodoarenes . While this method was applied to allylamines, analogous strategies could be adapted for synthesizing (S)-1-(2,3-dimethylphenyl)ethan-1-amine by selecting appropriate directing groups and aryl halides.

Enantioselective Synthesis

The (S)-enantiomer can be obtained via asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution with enzymatic methods. A related compound, (S)-1-(2,4-dimethylphenyl)ethanamine hydrochloride, was synthesized with high enantiomeric excess (ee > 98%) using similar techniques .

Physicochemical Properties

Solubility and Stability

(S)-1-(2,3-dimethylphenyl)ethan-1-amine is sparingly soluble in water but miscible with polar organic solvents (e.g., methanol, dichloromethane). It forms stable hydrochloride salts, which enhance solubility for pharmaceutical formulations .

Spectroscopic Data

  • ¹H NMR: Expected signals include a triplet for the NH₂ group (δ 1.2–1.5 ppm), a multiplet for aromatic protons (δ 6.8–7.2 ppm), and singlets for methyl groups (δ 2.2–2.4 ppm) .

  • FTIR: Characteristic peaks include N-H stretches (3300–3500 cm⁻¹), C-H aromatic stretches (3000–3100 cm⁻¹), and C-N vibrations (1250–1350 cm⁻¹) .

Future Directions

Further research should focus on:

  • Biological Screening: Testing for kinase inhibition or antimicrobial activity.

  • Process Optimization: Developing greener synthetic routes (e.g., photoredox catalysis).

  • Crystallography: Resolving the crystal structure to confirm stereochemistry .

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